Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester
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Overview
Description
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester, also known as geranyl isovalerate, is an organic compound with the chemical formula C15H26O2. It is a colorless to pale yellow liquid with a pleasant, fruity aroma reminiscent of apples and pineapples. This compound is naturally found in essential oils such as eucalyptus oil and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester is primarily synthesized through an esterification reaction. The most common method involves the reaction of geraniol (3,7-dimethyl-2,6-octadien-1-ol) with isovaleric acid (3-methylbutanoic acid) under azeotropic conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the esterification process is scaled up using continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of geraniol and isovaleric acid to the desired ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Geranyl isovalerate can be oxidized to form geranyl aldehyde or geranic acid.
Reduction: Reduction of the ester yields geraniol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in aromatherapy for stress relief and relaxation.
Industry: It is widely used in the fragrance and flavor industry to impart fruity and floral notes to perfumes, cosmetics, and food products
Mechanism of Action
The mechanism by which isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial properties are believed to be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can be compared with other similar esters, such as:
Linalyl isovalerate: Similar fruity aroma but derived from linalool and isovaleric acid.
Geranyl acetate: Another ester with a floral aroma, synthesized from geraniol and acetic acid.
Citronellyl isovalerate: Derived from citronellol and isovaleric acid, with a citrus-like aroma.
These compounds share similar structural features and are used in the fragrance and flavor industry, but each has unique olfactory properties that make them suitable for different applications .
Properties
Molecular Formula |
C15H26O2 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-7-14(13(6)9-8-11(2)3)17-15(16)10-12(4)5/h7-8,12-14H,1,9-10H2,2-6H3 |
InChI Key |
HEFIQLWSSMNWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(C=C)C(C)CC=C(C)C |
Origin of Product |
United States |
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